Lipophilicity Reduction vs. 2-Methylpropanamide Analog
N-(3-Ethynylphenyl)-3-methoxypropanamide displays a computed XLogP3-AA of 1.1, in contrast to the structurally analogous but branched N-(3-ethynylphenyl)-2-methylpropanamide (CAS 1219481-71-6), which registers an XLogP of 2.6 [1]. An independently sourced vendor value confirms a logP of 2.2624 for the 2-methylpropanamide analog . The ~1.5 log unit differential means the methyl congener is predicted to partition into octanol by a factor approximately 32 times greater than the target compound. This difference is structurally attributable to the replacement of the lipophilic isopropyl terminus with a polar methoxyethyl chain.
| Evidence Dimension | Lipophilicity (computed logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA 1.1 (PubChem); vendor LogP 1.6429 (Chemscene) |
| Comparator Or Baseline | N-(3-ethynylphenyl)-2-methylpropanamide: XLogP 2.6 (Chem960); LogP 2.2624 (Leyan) |
| Quantified Difference | ΔXLogP ≈ 1.5 log units (PubChem vs Chem960); ΔLogP ≈ 0.62–0.96 log units (vendor vs vendor); predicted octanol-water partition ratio difference ≈ 32-fold |
| Conditions | Computed physicochemical properties: XLogP3-AA algorithm (PubChem 2019.06.18 release) vs XLogP (Chem960); vendor-reported LogP values from Chemscene and Leyan |
Why This Matters
Lower logP predicts higher aqueous solubility and reduced non-specific binding in biochemical and cell-based assays—critical considerations when selecting building blocks for fragment-based drug discovery or when aqueous reaction media are required for click-chemistry conjugation.
- [1] PubChem Compound Summary CID 62590429. N-(3-ethynylphenyl)-3-methoxypropanamide: XLogP3-AA 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/62590429 View Source
